molecular formula C15H14BrNO3 B5704267 N-(4-bromophenyl)-3,4-dimethoxybenzamide

N-(4-bromophenyl)-3,4-dimethoxybenzamide

Cat. No.: B5704267
M. Wt: 336.18 g/mol
InChI Key: WQXSBRRDZQUPFG-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring and two methoxy groups attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3,4-dimethoxybenzamide typically involves the condensation of 4-bromoaniline with 3,4-dimethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), solvents like acetone or dichloromethane (DCM).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), solvents such as tetrahydrofuran (THF).

Major Products

    Substitution: Formation of N-(substituted phenyl)-3,4-dimethoxybenzamide derivatives.

    Oxidation: Formation of 3,4-dimethoxybenzoic acid or 3,4-dimethoxybenzaldehyde.

    Reduction: Formation of N-(4-bromophenyl)-3,4-dimethoxybenzylamine.

Comparison with Similar Compounds

N-(4-bromophenyl)-3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

    N-(4-bromophenyl)benzamide: Lacks the methoxy groups, which may affect its binding affinity and biological activity.

    N-(4-methoxyphenyl)-3,4-dimethoxybenzamide: Contains an additional methoxy group on the phenyl ring, which may enhance its solubility and reactivity.

    N-(4-chlorophenyl)-3,4-dimethoxybenzamide: Substitutes the bromine atom with a chlorine atom, potentially altering its chemical reactivity and biological properties.

These comparisons highlight the unique structural features and potential advantages of this compound in various applications.

Properties

IUPAC Name

N-(4-bromophenyl)-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-8-3-10(9-14(13)20-2)15(18)17-12-6-4-11(16)5-7-12/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQXSBRRDZQUPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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